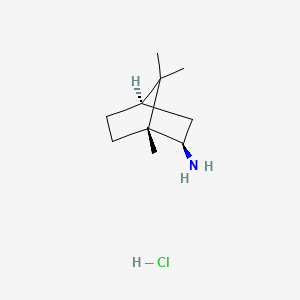
N-环丙基硫脲
描述
N-cyclopropylthiourea is an organosulfur compound with the chemical formula C₄H₈N₂S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyclopropyl group
科学研究应用
N-cyclopropylthiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
作用机制
Target of Action
N-Cyclopropylthiourea, also known as 1-Cyclopropylthiourea, is a chemical compound that belongs to the class of organosulfur compounds known as thioureas Thioureas, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Thioureas are known to inhibit the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This suggests that N-Cyclopropylthiourea might interact with its targets in a similar manner, leading to changes in the biochemical processes within the body.
Biochemical Pathways
Given the general action of thioureas on the thyroid gland, it can be inferred that the compound might affect the thyroid hormone synthesis pathway
Pharmacokinetics
Thioureas are generally known to be absorbed and excreted largely unchanged via the kidneys after oral administration . The impact of these properties on the bioavailability of N-Cyclopropylthiourea would need further investigation.
Result of Action
Based on the general action of thioureas, it can be inferred that the compound might lead to a decrease in thyroxine levels, potentially affecting various physiological processes regulated by this hormone .
Action Environment
For instance, the safety data sheet for N-Cyclopropylthiourea suggests that it should be stored in a cool, dry place, indicating that temperature and humidity might affect its stability .
准备方法
Synthetic Routes and Reaction Conditions: N-cyclopropylthiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The reaction typically proceeds under mild conditions, often in an aqueous medium, to yield the desired thiourea derivative .
Industrial Production Methods: Industrial production of N-cyclopropylthiourea may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure high purity and yield, such as recrystallization and purification through chromatography techniques .
化学反应分析
Types of Reactions: N-cyclopropylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines .
相似化合物的比较
Thiourea: The parent compound, with a simpler structure and broader range of applications.
N-phenylthiourea: Another derivative with a phenyl group, known for its use in biochemical assays.
N-methylthiourea: A methyl-substituted derivative with distinct reactivity and applications.
Uniqueness: N-cyclopropylthiourea is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications and potentially more selective in biological interactions compared to other thiourea derivatives .
属性
IUPAC Name |
cyclopropylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRQVVNZENCVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368935 | |
| Record name | N-cyclopropylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56541-14-1 | |
| Record name | N-cyclopropylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















